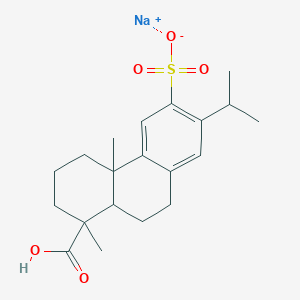![molecular formula C16H15NS2 B12516183 Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]- CAS No. 820961-90-8](/img/structure/B12516183.png)
Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]- is a compound belonging to the benzothiazole family, which is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of a 2-[(1-methyl-1-phenylethyl)thio] substituent on the benzothiazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. One common method includes the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . Another approach involves the use of iodine as a catalyst for the condensation of 2-aminothiophenol with aldehydes in dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable ionic liquids have been developed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Aplicaciones Científicas De Investigación
Benzothiazole derivatives, including 2-[(1-methyl-1-phenylethyl)thio]-benzothiazole, have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Employed as probes for studying biological processes and as inhibitors of specific enzymes.
Medicine: Investigated for their potential as anticancer, antibacterial, and antiviral agents.
Industry: Utilized as vulcanization accelerators, antioxidants, and plant growth regulators.
Mecanismo De Acción
The mechanism of action of benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]- involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit the BCL-2 family of proteins, which play a crucial role in regulating apoptosis (programmed cell death). By binding to the BH3 binding groove of BCL-2 proteins, these compounds can induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzothiazole: A simpler derivative with a methyl group at the 2-position.
2-Arylbenzothiazoles: Compounds with various aryl groups at the 2-position.
Benzo[d]imidazo[2,1-b]thiazole derivatives: Compounds with an imidazo ring fused to the benzothiazole ring.
Uniqueness
Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]- is unique due to its specific substituent, which imparts distinct chemical and biological properties. This compound’s ability to interact with specific molecular targets, such as BCL-2 proteins, highlights its potential as a therapeutic agent in cancer treatment .
Propiedades
Número CAS |
820961-90-8 |
|---|---|
Fórmula molecular |
C16H15NS2 |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
2-(2-phenylpropan-2-ylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C16H15NS2/c1-16(2,12-8-4-3-5-9-12)19-15-17-13-10-6-7-11-14(13)18-15/h3-11H,1-2H3 |
Clave InChI |
IZAYIBCTIIKGOA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)SC2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]thiophen-2-amine](/img/structure/B12516121.png)





![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12516157.png)





